Structural Uniqueness and Scaffold Differentiation
The target compound is an unsubstituted 1H-pyrazole with a 4-alkynyl-dimethylamine chain. This specific combination of functional groups is not found in more common analogs like '3-(1H-pyrazol-4-yl)prop-2-yn-1-amine' (lacking N,N-dimethylation, CAS 1248812-37-4) or '3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-amine' (N-methyl pyrazole, different chain, CAS 1178253-85-4) [1]. The N,N-dimethylamine group imparts unique basicity (pKa 12.97 ± 0.50, predicted) and hydrogen-bonding capabilities, while the free pyrazole N-H offers a critical donor/acceptor site often essential for target engagement in kinase inhibitors . This distinct chemical identity means its properties cannot be assumed to match any single analog.
| Evidence Dimension | Molecular Topology / Chemical Space |
|---|---|
| Target Compound Data | C8H11N3; Contains free pyrazole N-H, alkyne linker, and N,N-dimethylamine. |
| Comparator Or Baseline | Closest analogs: 3-(1H-pyrazol-4-yl)prop-2-yn-1-amine (no N,N-dimethyl) and 3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-amine (methylated pyrazole N). |
| Quantified Difference | Qualitative difference: Presence vs. absence of N,N-dimethyl group and substitution on the pyrazole N-H. Impact on bioactivity is unquantified for this scaffold. |
| Conditions | Chemical structure comparison. No biological assay data available. |
Why This Matters
For researchers requiring a scaffold with a free pyrazole N-H for hinge-binding and a basic amine for solubility/potency, this exact topology is mandatory, and analogs cannot serve as direct replacements without compromising the pharmacophore.
- [1] Angene Chemical. (n.d.). 3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-amine (CAS 1178253-85-4). Retrieved from https://www.angenechem.com View Source
